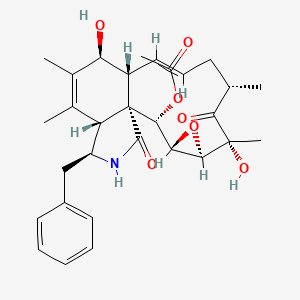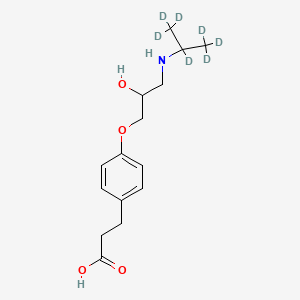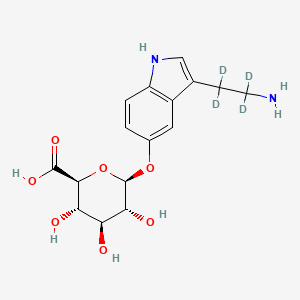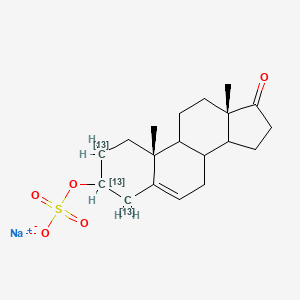
Epoxycytochalasin C, 19,20-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxycytochalasin C, 19,20- is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . Epoxycytochalasin C, 19,20- has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epoxycytochalasin C, 19,20- typically involves the isolation from fungal crude extracts. The process includes fermentation of the fungal species, followed by extraction and purification using chromatographic techniques . Specific reaction conditions and reagents used in the synthesis are often proprietary and vary depending on the source and desired purity of the compound.
Industrial Production Methods
Industrial production of Epoxycytochalasin C, 19,20- is not widely documented, but it generally follows similar principles as laboratory synthesis. Large-scale fermentation and advanced purification techniques are employed to obtain the compound in significant quantities. The use of bioreactors and optimized growth conditions for the fungal species can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Epoxycytochalasin C, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl group at the C7 position, which significantly affects its biological activity .
Common Reagents and Conditions
Reduction: Standard reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups, altering the compound’s properties and activity.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Epoxycytochalasin C, 19,20-. These derivatives often exhibit different levels of cytotoxicity and biological activity compared to the parent compound .
Aplicaciones Científicas De Investigación
Epoxycytochalasin C, 19,20- has a wide range of scientific research applications:
Mecanismo De Acción
Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Epoxycytochalasin C, 19,20- is unique among cytochalasins due to its specific structural features and biological activity. Similar compounds include:
Cytochalasin D: Known for its potent actin-disrupting activity but differs in its chemical structure and specific effects.
Cytochalasin B: Another actin polymerization inhibitor with distinct biological properties.
19,20-Epoxycytochalasin D: Shares structural similarities with Epoxycytochalasin C, 19,20- but exhibits different cytotoxicity profiles.
These comparisons highlight the unique aspects of Epoxycytochalasin C, 19,20-, particularly its specific interactions with actin and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H37NO7 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
Clave InChI |
ZOSGFLUFAVFHCM-OVLWGNJGSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
SMILES canónico |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)



![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)







